molecular formula C14H13ClFN3O B8568428 3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide

3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide

Cat. No.: B8568428
M. Wt: 293.72 g/mol
InChI Key: QUTHPCDDYZSCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClFN3O

Molecular Weight

293.72 g/mol

IUPAC Name

3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C14H13ClFN3O/c1-19(2)14(20)9-3-5-12(16)11(7-9)13-6-4-10(8-15)17-18-13/h3-7H,8H2,1-2H3

InChI Key

QUTHPCDDYZSCDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)C2=NN=C(C=C2)CCl

Origin of Product

United States

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